1-Benzyl-4-methylpyridin-1-ium bromide
Overview
Description
1-Benzyl-4-methylpyridin-1-ium bromide is a quaternary ammonium salt with the molecular formula C13H14BrN. This compound is known for its applications in various fields, including medicinal chemistry and catalysis. It is characterized by a pyridinium core substituted with a benzyl group and a methyl group, making it a versatile compound in organic synthesis and industrial applications .
Mechanism of Action
1-Benzyl-4-methylpyridin-1-ium bromide
, also known as N-Benzyl-4-methylpyridinium bromide, 98% or p-methylbenzylpyridinium bromide , is a chemical compound with the molecular formula C13H14BrN . Here is an overview of its mechanism of action:
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
This compound acts as a dual inhibitor of AChE and BuChE . It binds to these enzymes, preventing them from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpyridin-1-ium bromide can be synthesized through the quaternization of 4-methylpyridine with benzyl bromide. The reaction typically involves heating 4-methylpyridine with benzyl bromide in an appropriate solvent such as acetonitrile or ethanol. The reaction proceeds under reflux conditions, and the product is isolated by precipitation or crystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt back to the corresponding pyridine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 4-Methylpyridine and benzyl derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Medicine: Its derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
- 1-Benzyl-4-methylpyridinium chloride
- 1-Benzyl-4-methylpyridinium iodide
- 1-Benzyl-4-methylpyridinium sulfate
Comparison: 1-Benzyl-4-methylpyridin-1-ium bromide is unique due to its specific bromide counterion, which can influence its solubility and reactivity compared to its chloride, iodide, and sulfate counterparts. The bromide ion can also affect the compound’s catalytic properties and biological activity, making it distinct in its applications .
Properties
IUPAC Name |
1-benzyl-4-methylpyridin-1-ium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N.BrH/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBKMKOCXFSIB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570673 | |
Record name | 1-Benzyl-4-methylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57042-58-7 | |
Record name | 1-Benzyl-4-methylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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